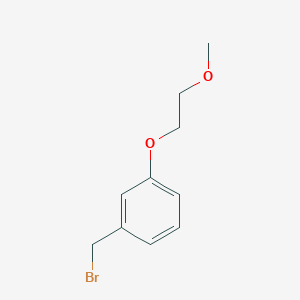

1-(Bromomethyl)-3-(2-methoxyethoxy)benzene

Vue d'ensemble

Description

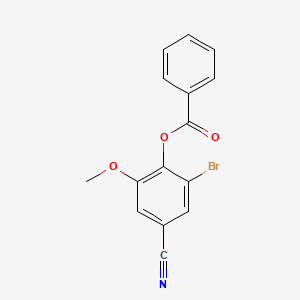

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C10H13BrO2 . It is used in various chemical reactions, particularly as a starting reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” often involves the use of 2-Bromoethyl methyl ether as a starting reagent . The exact process can vary depending on the desired end product and the specific conditions of the reaction.Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” consists of a benzene ring with a bromomethyl group and a 2-methoxyethoxy group attached to it . The exact arrangement of these groups can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is involved in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of other compounds . The specific reactions it undergoes can depend on the conditions of the reaction and the presence of other reagents.Physical And Chemical Properties Analysis

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is a liquid at room temperature . It is soluble in water . Other physical and chemical properties can depend on factors such as temperature and pressure.Applications De Recherche Scientifique

Synthesis of Molecular Structures

Pillar[5]arenes Synthesis : This compound has been used in the synthesis of nonsymmetric pillar[5]arenes, showcasing its utility in constructing complex organic architectures that can encapsulate guest molecules, revealing potential applications in molecular recognition and sensing technologies (Yuhui Kou et al., 2010).

Biologically Active Compounds : It serves as a precursor in the total synthesis of naturally occurring biologically active compounds, illustrating its role in the development of new pharmacologically relevant molecules (Yusuf Akbaba et al., 2010).

Advanced Material Development

Polymer and Composite Material Synthesis : The compound is utilized in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites, indicating its importance in the fabrication of advanced materials with potential applications in electronics and photonics (M. Kubo et al., 2005).

Molecular Electronics : It serves as a building block for the synthesis of thiol end-capped molecular wires, highlighting its significance in the field of molecular electronics, where it can be used to create components for electronic devices at the molecular level (N. Stuhr-Hansen et al., 2005).

Propriétés

IUPAC Name |

1-(bromomethyl)-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRFVQEOUESFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2397047.png)

![1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride](/img/structure/B2397049.png)

![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2397055.png)

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)

![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)